2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyethyl group, a chlorophenyl group, a hydroxy group, and a carboxylate group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as a catalyst.
Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as potassium permanganate or osmium tetroxide.
Methoxyethylation: The methoxyethyl group can be introduced through an etherification reaction using 2-methoxyethanol and a strong base like sodium hydride.
Carboxylation: The carboxylate group can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylate group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Catalysts: Anhydrous aluminum chloride, sulfuric acid
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Esterification: Formation of esters
Scientific Research Applications
2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 2-methoxyethyl 1-(4-methylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Uniqueness
2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The specific combination of functional groups in this compound can result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-12-18(19(23)25-10-9-24-2)16-11-15(22)7-8-17(16)21(12)14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZSIMYNXCWNPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)O)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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